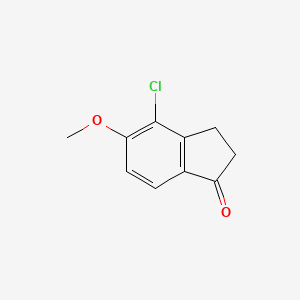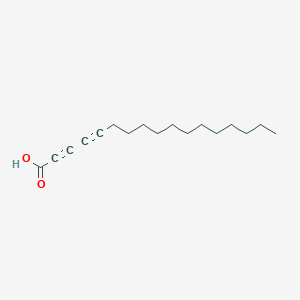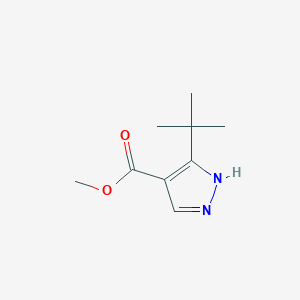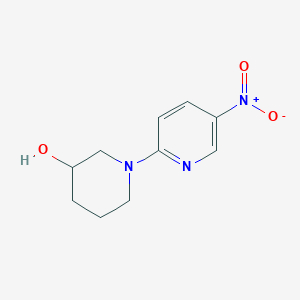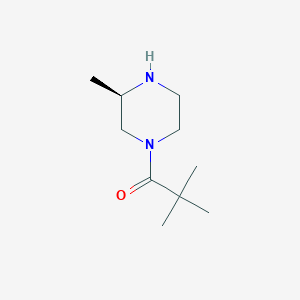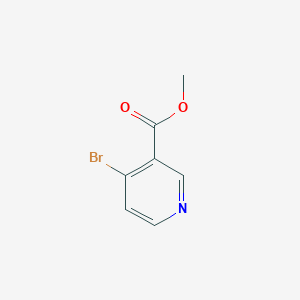
Methyl 4-bromopyridine-3-carboxylate
概要
説明
“Methyl 4-bromopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1043419-29-9. It has a molecular weight of 216.03 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-bromopyridine-3-carboxylate” were not found, a related compound, “Methyl 3-fluoropyridine-4-carboxylate”, has been synthesized via nucleophilic aromatic substitution . The nitro group of methyl 3-nitropyridine-4-carboxylate was successfully replaced by a fluoride anion .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromopyridine-3-carboxylate” is represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-bromopyridine-3-carboxylate” were not found, a study on the bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a related compound, revealed that the bromination reaction was a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
“Methyl 4-bromopyridine-3-carboxylate” is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学的研究の応用
Application 1: Synthesis of Bipyridine Derivatives
- Summary of the Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Methyl 4-bromopyridine-3-carboxylate could potentially be used as a precursor in the synthesis of these compounds.
- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
- Results or Outcomes : This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Application 2: Synthesis of Pharmaceuticals and Agrochemicals
- Summary of the Application : Methyl 4-bromopyridine-3-carboxylate finds its application as a useful synthetic intermediate in the straightforward and efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, common building blocks for pharmaceuticals and agrochemicals .
- Results or Outcomes : The outcomes of these syntheses are the production of common building blocks for pharmaceuticals and agrochemicals .
Application 3: Synthesis of Biaryl Mannoside FimH Inhibitors
- Summary of the Application : Methyl 4-bromopyridine-3-carboxylate is used in the synthesis of biaryl mannoside FimH inhibitors . These inhibitors are used in the treatment of urinary infections .
- Results or Outcomes : The outcome of this synthesis is the production of biaryl mannoside FimH inhibitors, which are used in the treatment of urinary infections .
Application 4: Synthesis of Fluoropyridine Derivatives
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKROSXWRBYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634102 | |
| Record name | Methyl 4-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromopyridine-3-carboxylate | |
CAS RN |
1043419-29-9 | |
| Record name | Methyl 4-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-BROMOPYRIDINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


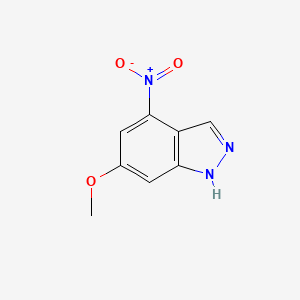

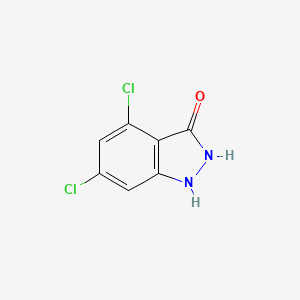


![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
